BenchChemオンラインストアへようこそ!

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone

Medicinal chemistry Structure–activity relationship Heterocyclic chemistry

(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone (molecular formula C18H12N4O2, MW 316.3 g/mol) is a fully aromatic fused heterocycle belonging to the [1,2,5]oxadiazolo[3,4-b]pyridine (furazano[3,4-b]pyridine) class. Its core scaffold features a 7-amino substitution, a 5-phenyl ring, and a 6-benzoyl (phenylmethanone) substituent.

Molecular Formula C18H12N4O2
Molecular Weight 316.3 g/mol
Cat. No. B6103422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone
Molecular FormulaC18H12N4O2
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=NON=C3C(=C2C(=O)C4=CC=CC=C4)N
InChIInChI=1S/C18H12N4O2/c19-14-13(17(23)12-9-5-2-6-10-12)15(11-7-3-1-4-8-11)20-18-16(14)21-24-22-18/h1-10H,19H2
InChIKeyPEYANXDANNVWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone: Core Scaffold Identity and Procurement Classification


(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone (molecular formula C18H12N4O2, MW 316.3 g/mol) is a fully aromatic fused heterocycle belonging to the [1,2,5]oxadiazolo[3,4-b]pyridine (furazano[3,4-b]pyridine) class [1]. Its core scaffold features a 7-amino substitution, a 5-phenyl ring, and a 6-benzoyl (phenylmethanone) substituent. This compound is structurally related to two extensively investigated chemotypes: 7-amino[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylates investigated for vasorelaxant activity [2], and [1,2,5]oxadiazolo[3,4-b]pyridin-7-ol and -5-ol derivatives evaluated as mitochondrial uncouplers [3]. The 6-benzoyl substituent distinguishes this compound from the more common 6-acetyl analog (CAS 339589-58-1) and the 6-carboxylate ester series, conferring distinct electronic and steric properties that define its utility in structure–activity relationship (SAR) exploration and medicinal chemistry campaigns targeting cardiovascular and metabolic indications.

Why (7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone Cannot Be Replaced by Its Acetyl or Carboxylate Analogs


Procurement decisions within the [1,2,5]oxadiazolo[3,4-b]pyridine class cannot rely on simple scaffold interchange because the nature of the 6-position substituent fundamentally alters both physicochemical profile and biological activity. In the carboxylate SAR series, replacing the 6-ethoxycarbonyl group with an acetyl substituent (compound 1 in Varenyk et al.) caused a near-complete collapse of vasorelaxant activity from 56.8% to 20.9% relaxation at 10 μM [1]. The benzoyl group present in the target compound introduces a substantially larger conjugated π-system and higher lipophilicity (clogP ~3.39) [2] compared to the acetyl analog (MW 254.24, fewer aromatic carbons), which directly impacts membrane permeability, target binding, and metabolic stability profiles [3]. Conversely, the absence of the ester hydrolysis liability present in carboxylate analogs may confer differentiated pharmacokinetic behavior. These structural distinctions mean that biological data generated on the acetyl or carboxylate analogs cannot be assumed transferable to the benzoyl derivative; independent characterization is required.

Quantitative Differentiation Evidence for (7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone Against Closest Analogs


Structural Differentiation: 6-Benzoyl vs 6-Acetyl Substitution Defines a Distinct SAR Space

The target compound carries a benzoyl (C6H5–C=O) substituent at position 6, in contrast to the acetyl (CH3–C=O) group found in the more commonly cataloged analog 1-(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone (CAS 339589-58-1). This substitution increases the molecular weight from 254.24 to 316.3 g/mol (+62 Da) and adds a second phenyl ring, expanding the conjugated π-system [1]. In the carboxylate SAR series reported by Varenyk et al., the identity of the 6-position substituent was the dominant determinant of vasorelaxant activity: the acetyl-bearing compound 1 achieved only 20.9 ± 4.9% relaxation at 10 μM, whereas the ethoxycarbonyl analog (compound 8) reached 56.8 ± 7.8% under identical conditions [2]. The benzoyl group extends the π-conjugation beyond either the acetyl or ethoxycarbonyl moieties, which class-level SAR suggests would further modulate activity through altered electron distribution and target interaction geometry [2]. This compound therefore probes a distinct region of chemical space not addressed by the acetyl or carboxylate series.

Medicinal chemistry Structure–activity relationship Heterocyclic chemistry

Class-Level Vasorelaxant Activity: 5-Phenyl Substitution in the Oxadiazolo[3,4-b]pyridine Series Confers Measurable but Moderate Vasodilation

In the systematic SAR study by Varenyk et al. (2025), 26 derivatives of 7-amino[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate were evaluated for vasorelaxant activity on phenylephrine-precontracted isolated rat aortic segments [1]. Compound 19, which carries a 5-phenyl substituent (identical to the target compound's 5-position) and a 6-ethoxycarbonyl group, exhibited 47.7 ± 6.5% relaxation at 10 μM—placing it in the 'low activity' category (30–50% VRA) [1]. This contrasts sharply with the most active derivatives bearing 5-alkyl/cycloalkyl substituents (e.g., compound 9 with 5-propyl: 87.3 ± 1.2% relaxation at 10 μM). The 5-phenyl group thus defines a specific activity tier. The target compound combines this 5-phenyl feature with a 6-benzoyl group—a pairing not represented in the published carboxylate series—creating a unique substitution pattern whose vasorelaxant phenotype has not been directly measured. The class-level data establish that the 5-phenyl substitution alone yields moderate vasorelaxant activity in the carboxylate context, providing a benchmark against which the benzoyl-modified analog can be compared in follow-up studies [1].

Cardiovascular pharmacology Vasorelaxant screening SAR analysis

Mitochondrial Uncoupling Class Potential: The Oxadiazolo[3,4-b]pyridine Scaffold Is Validated Across Multiple Substitution Chemotypes

The [1,2,5]oxadiazolo[3,4-b]pyridine scaffold has been independently validated as a mitochondrial uncoupler chemotype by two distinct research programs. In the 5-ol series (Murray et al., 2023), SHM115 achieved an EC50 of 17 μM in the oxygen consumption rate (OCR) assay in L6 myoblasts and demonstrated 75% oral bioavailability in mice [1]. In the 7-ol series (Foutz et al., 2024), SHO1122147 (compound 7m) displayed an EC50 of 3.6 μM in L6 myoblasts—approximately 4.7-fold more potent than SHM115—with a pharmacokinetic half-life of 2 h, Cmax of 35 μM, and no observed adverse effects at 1,000 mg/kg in mice [2]. Both series derive from the BAM15 pharmacophore (EC50 ~1.4 μM as benchmark) and demonstrate that subtle modifications to the oxadiazolo[3,4-b]pyridine core produce order-of-magnitude differences in uncoupling potency . The target compound, with its 7-amino-6-benzoyl substitution, represents a scaffold isomer of these validated uncoupler chemotypes: it retains the critical oxadiazolopyridine core but places the amino group at position 7 (vs. hydroxyl at 5 or 7) and a benzoyl ketone at position 6 (vs. substituted aniline or alkyl groups). This unique substitution pattern has not been profiled in OCR assays, representing an unexplored node in the mitochondrial uncoupler SAR landscape.

Mitochondrial biology Metabolic disease Protonophore uncouplers

ADMET Class Profile: 7-Amino Oxadiazolopyridine Carboxylates Pass Drug-Likeness Filters and Exhibit Favorable Predicted GI Absorption

ADMET analysis performed on the highly active subset of 7-amino[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate derivatives (Varenyk et al., 2025) using ADMETlab 2.0 and SwissADME platforms demonstrated that all eight high-activity compounds passed the Lipinski, Ghose, Egan, Muegge, and Veber drug-likeness filters [1]. All compounds showed high gastrointestinal absorption and were predicted not to penetrate the blood–brain barrier. The bioavailability score was 0.55 across the series. The target compound shares the same core scaffold and 7-amino group but possesses a benzoyl substituent with clogP ~3.39 and TPSA 87.90 Ų [2], which places it within the favorable property space defined by the carboxylate series (the high-activity carboxylates have comparable or higher logP values with ester moieties). The benzoyl group lacks the metabolic ester hydrolysis site present in carboxylate analogs, which may confer differentiated metabolic stability—though this has not been experimentally confirmed for this specific compound. The carboxylate series flagged in silico-predicted high carcinogenicity as the primary liability, a class-level alert that should inform handling and experimental design for the benzoyl analog as well [1].

ADMET prediction Drug-likeness Pharmacokinetic profiling

Procurement Feasibility: Target Compound Availability Is Currently Limited to Custom Synthesis Channels

Unlike the acetyl analog (CAS 339589-58-1), which is commercially available from multiple vendors including Fluorochem (98% purity) and Leyan (98% purity) , the target (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone does not appear in the catalogs of major research chemical suppliers as a stocked item. Its molecular formula C18H12N4O2 (MW 316.3) and InChIKey PEYANXDANNVWCW-UHFFFAOYSA-N are registered in chemical databases, but procurement currently requires custom synthesis. This supply landscape creates a strategic consideration: the acetyl analog is readily available for preliminary screening, but its SAR is not transferable to the benzoyl compound (see Evidence Items 1 and 2). For laboratories conducting comprehensive SAR around the 6-position, the benzoyl compound provides a unique data point that justifies the investment in custom synthesis. The established synthetic route to 7-aminofurazano[3,4-b]pyridines via nickel-complex-mediated coupling of 4-amino-3-cyanofurazan with β-dicarbonyl equivalents [1] provides a validated pathway for accessing the target compound using benzoylacetyl derivatives as the dicarbonyl component.

Chemical procurement Custom synthesis Research chemical supply

Procurement-Driven Application Scenarios for (7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone


Cardiovascular SAR Expansion: Probing the 6-Benzoyl Node in Vasorelaxant Oxadiazolopyridines

The Varenyk et al. (2025) study established that 7-amino[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylates achieve vasorelaxant activity ranging from 73.7% to 87.3% at 10 μM when bearing optimal 5-alkyl/cycloalkyl substituents, but the 5-phenyl substitution (compound 19) reduced activity to 47.7% [1]. The target compound completes a missing cell in the SAR matrix by combining 5-phenyl with 6-benzoyl—a pairing not represented in the published 26-compound library. Researchers investigating vasorelaxant mechanisms can use this compound to determine whether the activity deficit imposed by 5-phenyl can be rescued by the extended conjugation of the 6-benzoyl group, potentially identifying a new activity cliff or a productive substitution combination. The established ex vivo rat aortic ring assay provides a directly transferable experimental protocol for head-to-head comparison [1].

Mitochondrial Uncoupler Scaffold Hopping: Evaluating the 7-Amino-6-keto Pharmacophore

Two parallel medicinal chemistry programs have validated the oxadiazolo[3,4-b]pyridine core for mitochondrial uncoupling: the 5-ol series (SHM115, EC50 = 17 μM) [2] and the 7-ol series (SHO1122147, EC50 = 3.6 μM) [3]. The target compound's 7-amino-6-benzoyl architecture represents an unexplored pharmacophore within this validated phenotype. The 7-amino group may engage in different hydrogen-bonding interactions with the mitochondrial proton translocation machinery compared to the 5- or 7-hydroxyl groups of published uncouplers. The benzoyl ketone at position 6 introduces a carbonyl oxygen that could participate in intramolecular hydrogen bonding with the adjacent 7-amino group, potentially stabilizing a conformation that modulates protonophoric activity. Screening this compound in the standardized L6 myoblast OCR assay [2][3] would establish whether the 7-amino-6-keto motif represents a viable third chemotype for mitochondrial uncoupler development, with potential implications for therapeutic programs in obesity, MASH, and metabolic syndrome.

Metabolic Stability Differentiation: Exploiting the Absence of Esterase-Sensitive Functionality

The carboxylate ester series (Varenyk et al., 2025) demonstrated favorable in silico ADMET profiles but carries an ester moiety at position 6 that is susceptible to esterase-mediated hydrolysis in vivo—a common metabolic liability that can limit half-life and oral bioavailability [1]. The target compound replaces the ester with a benzoyl ketone, eliminating this hydrolytic vulnerability while retaining the carbonyl oxygen at position 6 for potential target engagement. This structural feature is particularly relevant given that the mitochondrial uncoupler SHO1122147 achieved only a 2-hour half-life in mice [3]. Comparative metabolic stability assays (e.g., liver microsome incubation, plasma stability) between the target compound, its acetyl analog (CAS 339589-58-1), and representative carboxylate esters would quantify the metabolic advantage conferred by the ketone substitution, informing lead optimization strategies that seek to balance potency with pharmacokinetic durability.

Computational Chemistry and Docking Studies: A Rigid, Conjugated Scaffold for Target Engagement Modeling

The target compound's fully aromatic core with extended benzoyl conjugation provides a relatively rigid, planar scaffold with well-defined hydrogen-bond donor/acceptor geometry (1 HBD, 6 HBA) and moderate lipophilicity (clogP 3.39) [4]. These properties make it suitable for structure-based drug design campaigns. The 7-aminofurazano[3,4-b]pyridine core is isosteric with purine bases [1], suggesting potential for kinase ATP-binding site engagement. Virtual similarity analysis of carboxylate analogs revealed high scores (0.857–0.932) against acetylcholinesterase inhibitors [1]. The benzoyl analog can serve as a probe in molecular docking and molecular dynamics simulations targeting ghrelin O-acyltransferase (GOAT), for which oxadiazolopyridine derivatives have been computationally validated as inhibitor scaffolds with stable protein–ligand complexes over 100 ns MD simulations [5]. Its distinctive electronic structure (delocalized π-system spanning both phenyl rings through the oxadiazolopyridine core) provides a unique electrostatic surface for virtual screening campaigns.

Quote Request

Request a Quote for (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.